![molecular formula C6H15NOS B13608392 1-Amino-4-(ethylthio)butan-2-ol](/img/no-structure.png)
1-Amino-4-(ethylthio)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(ethylthio)butan-2-ol is an organic compound with the molecular formula C6H15NOS It is a derivative of butanol, featuring an amino group at the first carbon, a hydroxyl group at the second carbon, and an ethylthio group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4-(ethylthio)butan-2-ol can be synthesized through several methodsThe reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-(ethylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-amino-4-(ethylthio)butan-2-one.
Reduction: Formation of 1-amino-4-(ethylthio)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(ethylthio)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Amino-4-(ethylthio)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The ethylthio group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed effects .
Similar Compounds:
1-Amino-2-butanol: Similar structure but lacks the ethylthio group.
4-Amino-1-butanol: Similar structure but with the amino group at the fourth carbon.
2-Amino-1-butanol: Similar structure but with the amino group at the second carbon .
Uniqueness: this compound is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other amino alcohols and enhances its versatility in various applications .
Eigenschaften
Molekularformel |
C6H15NOS |
---|---|
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
1-amino-4-ethylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H15NOS/c1-2-9-4-3-6(8)5-7/h6,8H,2-5,7H2,1H3 |
InChI-Schlüssel |
CVPSIJHLTMNZED-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.